molecular formula C6H6ClNO4 B14203504 2-Amino-5-chlorohexa-2,4-dienedioic acid CAS No. 887928-49-6

2-Amino-5-chlorohexa-2,4-dienedioic acid

Cat. No.: B14203504
CAS No.: 887928-49-6
M. Wt: 191.57 g/mol
InChI Key: KNAXVHYDFDBJMN-UHFFFAOYSA-N
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Description

2-Amino-5-chlorohexa-2,4-dienedioic acid is an organic compound with the molecular formula C6H6ClNO4 It is characterized by the presence of an amino group, a chlorine atom, and a conjugated diene system within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorohexa-2,4-dienedioic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the amino group. One common method involves the reaction of 2,4-hexadienoic acid with chlorine gas under controlled conditions to introduce the chlorine atom at the 5-position. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the final product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorohexa-2,4-dienedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Amino-5-chlorohexa-2,4-dienedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorohexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and conjugated diene system can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloropentanoic acid
  • 2-Amino-5-chlorohexanoic acid
  • 2-Amino-5-chloroheptanoic acid

Uniqueness

2-Amino-5-chlorohexa-2,4-dienedioic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity compared to similar compounds. This feature makes it valuable for specific applications in research and industry.

Properties

CAS No.

887928-49-6

Molecular Formula

C6H6ClNO4

Molecular Weight

191.57 g/mol

IUPAC Name

2-amino-5-chlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6ClNO4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,8H2,(H,9,10)(H,11,12)

InChI Key

KNAXVHYDFDBJMN-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)O)N)C=C(C(=O)O)Cl

Origin of Product

United States

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